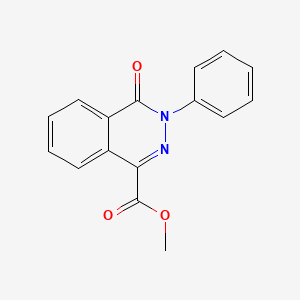

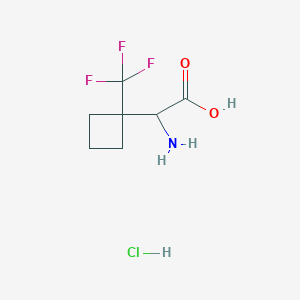

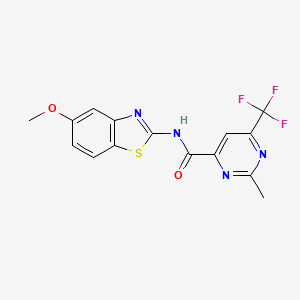

![molecular formula C8H9N5O B2927620 3-methyl-7H-pyrazolo[3,4-b]pyridine-5-carbohydrazide CAS No. 1208632-34-1](/img/structure/B2927620.png)

3-methyl-7H-pyrazolo[3,4-b]pyridine-5-carbohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-methyl-7H-pyrazolo[3,4-b]pyridine-5-carbohydrazide” is a chemical compound with the molecular weight of 191.19 . It is a powder at room temperature . This compound is a derivative of pyrazolopyridine, a medicinally privileged structure .

Synthesis Analysis

The synthesis of this compound involves the reaction of 5-aminopyrazoles and α-oxoketene dithioacetals . Another method involves the reaction of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst .Molecular Structure Analysis

The molecular structure of “3-methyl-7H-pyrazolo[3,4-b]pyridine-5-carbohydrazide” is described by the InChI code: 1S/C8H9N5O/c1-4-6-2-5 (8 (14)11-9)3-10-7 (6)13-12-4/h2-3,12H,1,9H2, (H,10,13) (H,11,14) .Chemical Reactions Analysis

The catalytic activity of AC-SO3H was investigated for the synthesis of this compound . The reaction involves a sequential opening/closing cascade reaction .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature is room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Derivatives

3-methyl-7H-pyrazolo[3,4-b]pyridine-5-carbohydrazide is utilized in the synthesis of new heterocyclic derivatives, demonstrating its versatility as a reactive intermediate. Spectroscopic studies, elemental analysis, and X-ray structure analyses confirm the structures of the synthesized compounds, indicating its utility in developing compounds with potential applications in pharmaceuticals and materials science (Aly, El‐Emary, Mourad, Alyan, Bräse, & Nieger, 2019).

Metal Coordination and Magneto-Structural Correlations

This compound serves as a ligand in the formation of tetranuclear homoleptic copper(II) 2 x 2 rectangular grid complexes, showcasing its role in facilitating strict self-assembly processes. These complexes are investigated for their magneto-structural correlations, providing insights into the design of magnetic materials with specific properties (Roy, Mandal, Barik, Gupta, El Fallah, Tercero, Butcher, & Kar, 2009).

Development of Chemosensors

The chemical serves as a building block in developing chemosensors for detecting metal ions, such as Al3+. The synthesized probes exhibit high sensitivity and selectivity, highlighting the compound's potential in environmental monitoring and biological applications (Naskar, Das, Mondal, Maiti, Requena, Cerón-Carrasco, Prodhan, Chaudhuri, & Goswami, 2018).

Antibacterial Activity

Research has also explored the antibacterial potential of pyrazolo[3,4-b]pyridine derivatives synthesized from 3-methyl-7H-pyrazolo[3,4-b]pyridine-5-carbohydrazide. These studies have identified moderate to good antibacterial activity against various Gram-negative and Gram-positive bacteria, indicating the compound's relevance in medicinal chemistry for developing new antibacterial agents (Panda, Karmakar, & Jena, 2011).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-methyl-2H-pyrazolo[3,4-b]pyridine-5-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5O/c1-4-6-2-5(8(14)11-9)3-10-7(6)13-12-4/h2-3H,9H2,1H3,(H,11,14)(H,10,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXPDNXMPZBNLPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=NC2=NN1)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-7H-pyrazolo[3,4-b]pyridine-5-carbohydrazide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

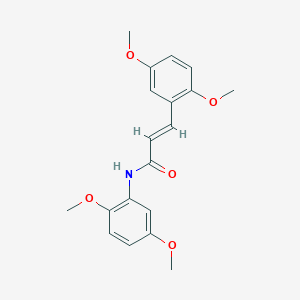

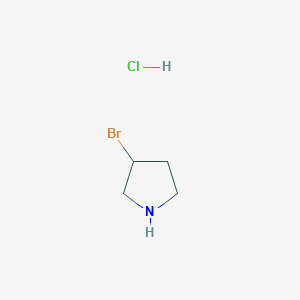

![4-bromo-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2927548.png)

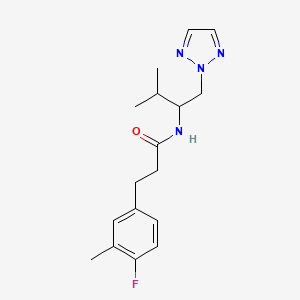

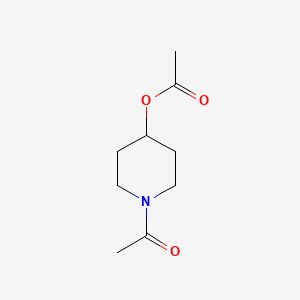

![N-butyl-4-((1-(4-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/structure/B2927551.png)

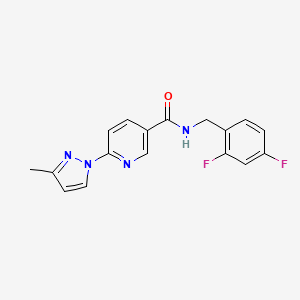

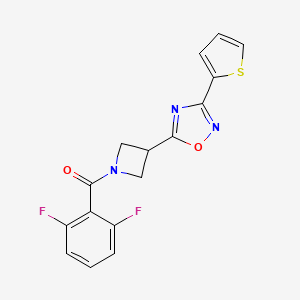

![2-[[3-(3-methoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2927552.png)

![N-(4-acetylcyclohexa-2,4-dien-1-yl)-7-benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2927555.png)

![6-(2-Butoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2927560.png)